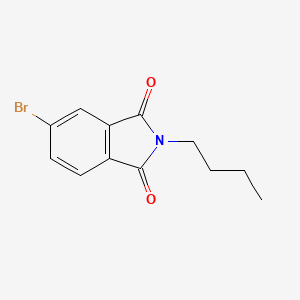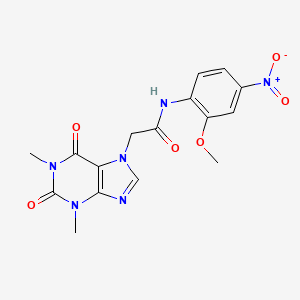
N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as Isotopologue Compound, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been used as a probe in biochemical and physiological studies to investigate the function of certain proteins and enzymes.
Wirkmechanismus
The mechanism of action of N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, pain, and tumor growth. It may also interact with certain receptors in the brain that are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in inflammation and pain. It has also been shown to inhibit the growth of certain tumor cells. In vivo studies have shown that it can reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide in lab experiments is its high purity and high yield. This makes it easier to control the concentration and dosage of the compound. Another advantage is its potential applications in various fields, including the pharmaceutical industry and biochemical and physiological studies. However, one limitation is its complex synthesis method, which requires several reagents and conditions. Another limitation is its limited solubility in water, which may affect its bioavailability and absorption.
Zukünftige Richtungen
There are several future directions for the study of N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One direction is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Additionally, future studies may focus on improving the synthesis method and increasing the bioavailability and absorption of the compound.
Synthesemethoden
The synthesis of N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 3-isoxazolemethanol with 2,4,6-trimethylpyridine-3,5-dicarboxylic acid anhydride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Eigenschaften
IUPAC Name |
N,4,6-trimethyl-N-(1,2-oxazol-3-ylmethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-9(2)14-12(17)11(8)13(18)16(3)7-10-4-5-19-15-10/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJXTZAZCVOHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N(C)CC2=NOC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5134047.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5134049.png)
![allyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5134073.png)
![methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5134075.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide](/img/structure/B5134081.png)


![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)
![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)

![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)